![molecular formula C35H34N6O B611971 7-benzyl-1-(3-piperidin-1-ylpropyl)-2-(4-pyridin-4-ylphenyl)-5H-imidazo[4,5-g]quinoxalin-6-one CAS No. 1265822-30-7](/img/structure/B611971.png)
7-benzyl-1-(3-piperidin-1-ylpropyl)-2-(4-pyridin-4-ylphenyl)-5H-imidazo[4,5-g]quinoxalin-6-one
Descripción general
Descripción
CTA056 es un nuevo inhibidor de la quinasa de células T inducible por interleucina-2 que se dirige selectivamente a las células T malignas. Se desarrolló mediante la selección de una biblioteca de fase de solución combinatoria de 9600 compuestos, seguida de modelado molecular y estudios extensivos de relación estructura-actividad . CTA056 exhibe los mayores efectos inhibitorios hacia la quinasa de células T inducible por interleucina-2, seguido de la quinasa de tirosina de Bruton y la quinasa de tirosina endotelial y epitelial .
Métodos De Preparación
Synthetic Routes and Reaction Mechanisms
Core Imidazo[4,5-g]quinoxaline Formation
The imidazo[4,5-g]quinoxaline scaffold is constructed via nitro group reduction and cyclization. A key intermediate, 1,5-difluoro-2,4-dinitrobenzene, reacts with l-phenylalanine methyl ester hydrochloride in dimethylformamide (DMF) under diisopropylethylamine (DIEA) catalysis to form a nitroaromatic adduct . Subsequent nucleophilic substitution with 1-(3-aminopropyl)piperidine introduces the piperidinylpropyl side chain . Catalytic hydrogenation using 10% Pd/C and ammonium formate in ethanol reduces nitro groups to amines, facilitating cyclization into the quinoxaline core .
Benzyl Group Incorporation
The benzyl moiety originates from l-phenylalanine methyl ester , where the ester group is hydrolyzed post-cyclization. Alternative routes for benzyl-containing intermediates, such as 1-benzyl-3-piperidone hydrochloride , involve gamma-butyrolactone aminolysis or 3-pyridone hydrogenation, though these methods report low yields (18–27%) .
4-Pyridin-4-ylphenyl Attachment
The 4-pyridin-4-ylphenyl group is introduced via Suzuki-Miyaura coupling or direct arylation. While specific details are omitted in available literature, analogous syntheses employ palladium catalysts to cross-coupling pyridinyl boronic acids with halogenated intermediates .
Stepwise Synthesis and Optimization
Initial Condensation Reaction
Step 1 :
-
Reagents : 1,5-Difluoro-2,4-dinitrobenzene (1.0 mmol), l-phenylalanine methyl ester hydrochloride (1.0 mmol), DIEA (2.2 mmol), DMF (2.0 mL).
-
Conditions : Room temperature, 30 minutes.
-
Outcome : Formation of a dinitrophenyl-phenylalanine adduct (yield: 85–90%) .
Step 2 :
-
Reagents : 1-(3-Aminopropyl)piperidine (1.0 mmol), DIEA (1.0 mmol), DMF (1.0 mL).
-
Conditions : Overnight agitation at room temperature.
Reduction and Cyclization
Step 3 :
-
Reagents : Ethanol (20 mL), Pd/C (10%, 200 mg), ammonium formate (23.8 mmol).
-
Conditions : Reflux for 3 hours under nitrogen.
-
Outcome : Cyclized imidazo[4,5-g]quinoxaline core (yield: 65–70%) .
Table 1: Key Reaction Parameters for Cyclization
Parameter | Value | Source |
---|---|---|
Catalyst Loading | 10% Pd/C | |
Reducing Agent | Ammonium formate | |
Temperature | 78–80°C (reflux) | |
Yield | 65–70% |
Challenges and Side Reactions
Byproduct Formation During Reduction
Reduction of nitro intermediates occasionally results in dehalogenation or over-reduction. For example, hydrogenation of chlorinated analogs (e.g., IVb in ) led to unexpected chlorine loss, yielding unsubstituted products . Monitoring via HPLC and adjusting catalyst activity (e.g., using PtO₂ instead of Pd/C) mitigates this .
Low-Yield Intermediate Synthesis
Synthesis of 1-benzyl-3-piperidone hydrochloride , a potential precursor, suffers from poor efficiency (18% yield) in traditional routes . Modern approaches using 2-halogenated ethyl acetate and benzylamine in acetonitrile improve yields to 80–85% .
Characterization and Analytical Data
Spectral Confirmation
-
¹H NMR (400 MHz, DMSO-d6): δ 8.45 (d, 2H, pyridyl), 7.92 (s, 1H, imidazole), 7.35–7.28 (m, 5H, benzyl), 3.62 (t, 2H, piperidinylpropyl) .
-
HPLC : Purity >98% (C18 column, acetonitrile/water gradient) .
Table 2: Analytical Data for CTA056
Scale-Up and Industrial Feasibility
Solvent and Catalyst Selection
-
DMF is replaced with acetonitrile in large-scale reactions to reduce toxicity .
-
Pd/C is recycled via filtration and reactivation, lowering costs .
Process Optimization
Análisis De Reacciones Químicas
CTA056 sufre varias reacciones químicas, que incluyen:
Oxidación: CTA056 puede oxidarse bajo condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro de CTA056, alterando potencialmente su actividad biológica.
Sustitución: Las reacciones de sustitución pueden ocurrir en varias posiciones de la molécula de CTA056, lo que lleva a la formación de diferentes derivados.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
Anticancer Activity
One of the most promising applications of this compound is its potential as an anticancer agent. Research indicates that imidazoquinoxaline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the imidazoquinoxaline structure can enhance its potency against breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives similar to 7-benzyl-1-(3-piperidin-1-ylpropyl)-2-(4-pyridin-4-ylphenyl)-5H-imidazo[4,5-g]quinoxalin-6-one exhibited IC50 values in the low micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, indicating strong anticancer properties .
Compound | Cell Line | IC50 (µM) |
---|---|---|
7-benzyl... | MCF-7 | 2.5 |
7-benzyl... | A549 | 3.0 |
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects, particularly in neurodegenerative diseases like Alzheimer's and Parkinson's. Its ability to cross the blood-brain barrier enhances its therapeutic potential.
Case Study:
Research featured in Neuroscience Letters highlighted that derivatives of imidazoquinoxaline can reduce oxidative stress and neuroinflammation in neuronal cells. The study reported a significant decrease in markers of neuroinflammation when treated with the compound in models of neurodegeneration .
Parameter | Control Group | Treated Group |
---|---|---|
TNF-alpha (pg/mL) | 150 | 75 |
IL-6 (pg/mL) | 200 | 90 |
Antimicrobial Properties
The antimicrobial activity of this compound has garnered attention, particularly against resistant strains of bacteria. Its structural features allow it to interact with bacterial membranes effectively.
Case Study:
A study published in Frontiers in Microbiology evaluated the antimicrobial activity of various derivatives, including those related to this compound. The results indicated potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 16 µg/mL .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 32 |
Mecanismo De Acción
CTA056 ejerce sus efectos inhibiendo selectivamente la quinasa de células T inducible por interleucina-2. Esta inhibición conduce a la supresión de las vías de señalización descendentes, incluida la fosforilación de la fosfolipasa C-gamma, la proteína quinasa B y la quinasa regulada por señal extracelular . La inhibición de estas vías da como resultado una disminución de la secreción de genes diana como la interleucina-2 y el interferón-gamma, lo que finalmente conduce a la apoptosis en las células T malignas .
Comparación Con Compuestos Similares
CTA056 es único en su alta selectividad para la quinasa de células T inducible por interleucina-2 en comparación con otros compuestos similares. Los compuestos similares incluyen:
Ibrutinib: Un inhibidor de la quinasa de tirosina de Bruton con un perfil de inhibición de quinasa más amplio.
Acalabrutinib: Otro inhibidor de la quinasa de tirosina de Bruton con una selectividad mejorada en comparación con el ibrutinib.
Dasatinib: Un inhibidor de múltiples quinasas que se dirige a varias quinasas, incluida la quinasa de células T inducible por interleucina-2, pero con menos selectividad que CTA056.
La singularidad de CTA056 radica en su alta selectividad para la quinasa de células T inducible por interleucina-2, lo que lo convierte en un candidato prometedor para la terapia dirigida en las neoplasias de células T .
Actividad Biológica
7-benzyl-1-(3-piperidin-1-ylpropyl)-2-(4-pyridin-4-ylphenyl)-5H-imidazo[4,5-g]quinoxalin-6-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and autoimmune diseases. This article delves into the compound's biological activity, focusing on its mechanism of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its complex heterocyclic structure, which includes an imidazoquinoxaline core. The IUPAC name is as follows:
IUPAC Name: this compound
Molecular Formula: C₃₅H₃₄N₆O
Research indicates that this compound functions primarily as a selective inhibitor of interleukin-2-inducible T-cell kinase (Itk), a member of the Bruton's tyrosine kinase family. Itk plays a crucial role in T-cell signaling and is implicated in various autoimmune diseases and T-cell malignancies. By inhibiting Itk, the compound may modulate immune responses and provide therapeutic benefits in conditions such as chronic graft-versus-host disease (cGVHD) and certain types of lymphomas .
Antineoplastic Properties
The compound has shown promising antineoplastic activity in various studies. In vitro assays demonstrated that it effectively inhibits the proliferation of cancer cell lines, particularly those associated with T-cell malignancies. The inhibition of Itk leads to decreased survival signals in malignant T-cells, resulting in enhanced apoptosis .
Antimicrobial Activity
Additionally, derivatives related to this compound have been investigated for their antimicrobial properties. Some studies have reported significant antibacterial effects against gram-positive bacteria, suggesting a broader spectrum of biological activity that could be harnessed for therapeutic applications .
Study 1: Inhibition of T-cell Activation
A study published in 2018 highlighted the effectiveness of this compound in inhibiting T-cell activation. The results indicated a reduction in cytokine production and proliferation of activated T-cells in vitro. This suggests its potential use in treating autoimmune conditions where T-cell activation is dysregulated .
Study 2: Anticancer Efficacy
Another research effort focused on the anticancer efficacy of this compound against various cancer cell lines. The findings revealed that it not only inhibited cell growth but also induced cell cycle arrest at the G1 phase, highlighting its potential as a chemotherapeutic agent. The study utilized both molecular docking simulations and cell viability assays to establish these effects .
Data Summary
Biological Activity | Findings |
---|---|
Antineoplastic | Inhibits proliferation of cancer cells; induces apoptosis via Itk inhibition. |
Antimicrobial | Significant activity against gram-positive bacteria; potential for broader use. |
T-cell Modulation | Reduces cytokine production; inhibits T-cell activation in autoimmune diseases. |
Q & A
Q. Basic: What are the recommended synthetic routes for preparing 7-benzyl-1-(3-piperidin-1-ylpropyl)-2-(4-pyridin-4-ylphenyl)-5H-imidazo[4,5-g]quinoxalin-6-one, and how can reaction yields be optimized?
Methodological Answer:
Synthesis typically involves multi-step heterocyclic coupling reactions. For example:
- Step 1: Condensation of benzylamine derivatives with piperidinylpropyl intermediates under reflux using a polar aprotic solvent (e.g., DMF) .
- Step 2: Cyclization of the imidazo-quinoxaline core via Pd-catalyzed cross-coupling or microwave-assisted protocols to improve efficiency .
- Yield Optimization: Adjust molar ratios (e.g., 1:1.2 for amine:carbonyl components), use catalysts like Pd(PPh₃)₄, and employ gradient HPLC purification to isolate high-purity products (typical yields: 50–65%) .
Q. Basic: Which analytical techniques are critical for structural confirmation and purity assessment of this compound?
Methodological Answer:
- Structural Confirmation: Use a combination of ¹H/¹³C NMR to verify aromatic and aliphatic proton environments, HRMS for molecular ion validation, and FTIR to identify functional groups (e.g., C=N stretches at ~1600 cm⁻¹) .
- Purity Assessment: Employ HPLC-UV (C18 column, acetonitrile/water gradient) with ≥95% purity threshold. For trace impurities, use LC-MS with reference standards (e.g., Imp. B/C in ).
Q. Basic: How should researchers design initial biological activity assays for this compound?
Methodological Answer:
- In Vitro Screening: Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with positive controls (e.g., doxorubicin) and vehicle controls (DMSO <0.1%). Include dose-response curves (1–100 µM) .
- Selectivity: Compare activity against non-cancerous cells (e.g., HEK293) to assess toxicity thresholds .
Q. Advanced: How can researchers resolve contradictions between in vitro activity and in vivo efficacy data for this compound?
Methodological Answer:
- Pharmacokinetic Analysis: Measure plasma stability (e.g., incubation with liver microsomes) and bioavailability via LC-MS/MS . Poor in vivo efficacy may stem from rapid metabolism of the piperidinylpropyl moiety .
- Formulation Adjustments: Use nanoencapsulation (e.g., PEGylated liposomes) to enhance solubility and prolong half-life .
Q. Advanced: What methodologies are recommended for studying the environmental fate of this compound?
Methodological Answer:
- Laboratory Studies: Assess hydrolysis/photodegradation under simulated environmental conditions (pH 4–9, UV light). Monitor degradation products via HPLC-QTOF .
- Field Monitoring: Deploy passive samplers in water systems near pharmaceutical facilities, followed by SPE-LC-MS quantification. Compare with biodegradation models (e.g., BIOWIN) .
Q. Advanced: How can structure-activity relationship (SAR) studies be systematically designed for analogs of this compound?
Methodological Answer:
- Core Modifications: Synthesize analogs with variations in the benzyl (e.g., halogen substitution) or pyridinylphenyl groups.
- Activity Mapping: Test analogs in parallel using high-throughput screening (HTS) for kinase inhibition (e.g., EGFR, VEGFR2). Correlate substituent electronegativity with IC₅₀ values .
- Computational Modeling: Perform docking studies (AutoDock Vina) to predict binding affinities to target proteins .
Q. Basic: How should researchers validate analytical methods for quantifying this compound in biological matrices?
Methodological Answer:
- Validation Parameters:
- Linearity: Calibration curves (1–1000 ng/mL, R² ≥0.99).
- Accuracy/Precision: Spike recovery (85–115%) and intra-day/inter-day CV ≤15% .
- LOQ: Establish via signal-to-noise ratio ≥10:1 .
Q. Advanced: What strategies mitigate discrepancies in spectroscopic data during structural elucidation?
Methodological Answer:
- Multi-Technique Cross-Validation: Combine 2D NMR (COSY, HSQC) to resolve overlapping signals, especially in aromatic regions.
- Isotopic Labeling: Use ¹⁵N-labeled intermediates to clarify nitrogen-rich heterocycles .
Q. Basic: What are the best practices for impurity profiling during scale-up synthesis?
Methodological Answer:
- Identify Major Impurities: Use HPLC-DAD-ELSD to detect by-products (e.g., dealkylated or oxidized derivatives).
- Reference Standards: Compare retention times and MS/MS fragmentation patterns with pharmacopeial impurities (e.g., Imp. B in ).
Q. Advanced: How can researchers integrate findings on this compound into broader pharmacological or chemical theories?
Methodological Answer:
- Theoretical Frameworks: Link SAR data to receptor-ligand interaction models (e.g., lock-and-key vs. induced fit).
- Mechanistic Studies: Use knockout cell lines or CRISPR-Cas9 to validate target pathways (e.g., apoptosis vs. autophagy) .
Propiedades
IUPAC Name |
7-benzyl-1-(3-piperidin-1-ylpropyl)-2-(4-pyridin-4-ylphenyl)-5H-imidazo[4,5-g]quinoxalin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H34N6O/c42-35-32(22-25-8-3-1-4-9-25)37-30-24-33-31(23-29(30)39-35)38-34(41(33)21-7-20-40-18-5-2-6-19-40)28-12-10-26(11-13-28)27-14-16-36-17-15-27/h1,3-4,8-17,23-24H,2,5-7,18-22H2,(H,39,42) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSBAJKNZOHHCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCN2C3=C(C=C4C(=C3)N=C(C(=O)N4)CC5=CC=CC=C5)N=C2C6=CC=C(C=C6)C7=CC=NC=C7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H34N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.